molecular formula C10H14FN5 B11738890 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11738890
M. Wt: 223.25 g/mol
InChI Key: CDXIDIHJZUCCGP-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, a fluorine atom at position 5, and a methyl group at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions:

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide or similar methylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-fluoro-1H-pyrazol-4-amine: Lacks the ethyl group at position 1.

    1-Ethyl-1H-pyrazol-4-amine: Lacks the fluorine atom at position 5.

    1-Methyl-1H-pyrazol-4-amine: Lacks both the ethyl group and the fluorine atom.

Uniqueness

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to the combination of the ethyl, fluorine, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14FN5

Molecular Weight

223.25 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H14FN5/c1-3-16-10(11)8(5-14-16)4-12-9-6-13-15(2)7-9/h5-7,12H,3-4H2,1-2H3

InChI Key

CDXIDIHJZUCCGP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)C)F

Origin of Product

United States

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